6-Chloro-1-indanone

説明

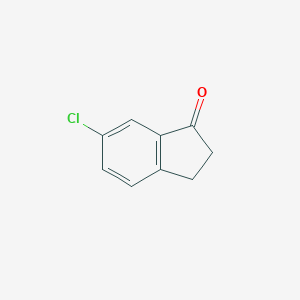

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSGJDOJSQHQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408317 | |

| Record name | 6-Chloro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-38-0 | |

| Record name | 6-Chloro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 1 Indanone

Classical Approaches in 6-Chloro-1-indanone Synthesis

Traditional methods for synthesizing the indanone core, including this compound, have heavily relied on foundational reactions in organic chemistry.

Friedel-Crafts Acylation-based Pathways for Indanone Formation

The intramolecular Friedel-Crafts acylation is a cornerstone for the synthesis of 1-indanone (B140024) derivatives. This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. beilstein-journals.orgnih.gov For instance, 3-phenylpropionic acid chloride can be cyclized using aluminum chloride in benzene (B151609) to produce 1-indanone with a high yield. nih.gov

Common catalysts for this transformation include strong protic acids like sulfuric acid, polyphosphoric acid (PPA), and Lewis acids such as aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄). beilstein-journals.orgresearchgate.net However, these traditional methods often necessitate harsh reaction conditions, such as high temperatures and the use of excess acid, which can lead to low yields and the generation of significant acid waste. nih.gov For example, early methods using sulfuric acid required temperatures of 140°C and resulted in modest yields. nih.gov The use of PPA can also lead to mixtures of regioisomers, complicating purification. d-nb.info

A common route to chloro-substituted indanones involves the Friedel-Crafts acylation of a suitably substituted phenylpropionic acid. For example, 5-chloro-1-indanone (B154136) can be synthesized from 3-chlorobenzaldehyde (B42229), which is first converted to 3-chlorophenylpropionic acid and then cyclized via Friedel-Crafts acylation. google.comchemicalbook.com

Cyclization Reactions Utilizing Substituted Phenylpropionic Acids and Related Precursors

The cyclization of substituted phenylpropionic acids is a direct and frequently employed method for creating the indanone framework. Various acid catalysts can be used to facilitate this intramolecular reaction. Polyphosphoric acid (PPA) is a common choice, capable of promoting the cyclization of arylpropionic acids to yield 1-indanones. beilstein-journals.org However, the regioselectivity of this reaction can be influenced by the concentration of PPA, with different concentrations favoring the formation of different isomers. d-nb.info

An alternative to the direct cyclization of the carboxylic acid is the conversion of the acid to its more reactive acyl chloride derivative using reagents like thionyl chloride. epo.org This acyl chloride then undergoes an intramolecular Friedel-Crafts reaction, typically catalyzed by a Lewis acid like AlCl₃, to form the indanone ring. epo.org This two-step approach often provides better control and higher yields compared to the direct cyclization of the less reactive carboxylic acid. For example, this method has been used to prepare 4,5-dichloro-1-indanone. epo.org

Modern and Catalytic Strategies for this compound Synthesis

Recent advancements in organic synthesis have led to the development of more efficient and selective methods for preparing indanones, including chloro-substituted derivatives.

Transition-Metal-Catalyzed Annulations and Cyclizations of 1-Indanones

Transition-metal catalysis has emerged as a powerful tool for constructing the indanone skeleton. chinesechemsoc.org These methods often exhibit high efficiency and selectivity under milder reaction conditions compared to classical approaches. chinesechemsoc.org For example, rhodium-catalyzed asymmetric synthesis has been used to produce 3,3-disubstituted 1-indanones. acs.org

Palladium-catalyzed reactions have also been instrumental in the synthesis of indanones. The Larock group demonstrated a method for the carbonylative cyclization of unsaturated aryl halides in the presence of carbon monoxide to produce indanones in good to excellent yields. whiterose.ac.uk Furthermore, transition-metal complexes of nickel and palladium have been used in the carbonylative cyclization of carboxylic acid esters to form 1-indanones. nih.gov

Regioselective Synthesis of Chloro-Substituted Indanones and Analogues

Achieving regioselectivity in the synthesis of substituted indanones is a significant challenge. Modern catalytic systems offer a solution to this problem. The choice of catalyst can control the regioselectivity of the reaction, allowing for the targeted synthesis of specific isomers. chinesechemsoc.org For instance, in the carboacylation of alkenes with ketones, the use of a nickel catalyst can lead to 2-substituted indanones, while a rhodium catalyst can produce 3-substituted indanones from the same starting materials. chinesechemsoc.orgchinesechemsoc.org

The hydrolysis level of polyphosphoric acid (PPA) has also been shown to critically affect the regioselectivity in the synthesis of electron-rich indanones. d-nb.info By adjusting the P₂O₅ content in PPA, it is possible to switch the regioselectivity of the cyclization reaction. d-nb.info In the context of chloro-substituted indanones, a patented method for synthesizing 5-chloro-1-indanone involves the reaction of 3-chlorobenzaldehyde with malonic acid to form 3-chlorophenylpropionic acid, followed by an intramolecular Friedel-Crafts acylation. beilstein-journals.org

Green Chemistry Principles and Sustainable Synthesis of this compound

In line with the growing importance of sustainable chemical manufacturing, efforts have been made to develop greener synthetic routes to indanones. nih.gov Traditional methods often suffer from the use of hazardous reagents, harsh conditions, and the generation of substantial waste. nih.gov

One approach to a more environmentally benign synthesis is the use of reusable solid acid catalysts, such as heteropoly acids (HPAs) like phosphomolybdic acid and silicotungstic acid. These catalysts can facilitate the cyclization of 3-arylpropionic acids at milder temperatures (60–150°C) in non-polar solvents. The addition of a phase transfer catalyst can further enhance the reaction, leading to high yields (>95%) and allowing for the recycling of the catalytic system.

Microwave irradiation and high-intensity ultrasound have also been explored as non-conventional energy sources to promote the intramolecular Friedel-Crafts acylation, offering a greener alternative to conventional heating. researchgate.netresearchgate.net These techniques can significantly reduce reaction times and improve energy efficiency. researchgate.net The use of greener solvents, such as 4-methyltetrahydropyran (4-MeTHP), in reactions like the Nazarov cyclization to form indanones, also contributes to a more sustainable process by avoiding harmful solvents and simplifying the work-up procedure. preprints.org

Process Optimization and Scale-up Considerations in this compound Production

The industrial production of this compound necessitates a transition from laboratory-scale synthesis to robust, large-scale manufacturing processes. This transition involves rigorous process optimization to maximize yield, purity, and cost-effectiveness, alongside careful consideration of the challenges inherent in scaling up chemical reactions. Key areas of focus include the refinement of reaction conditions, management of thermochemistry, and ensuring process safety and environmental sustainability.

Process Optimization

Optimization of synthetic routes to this compound, which is often achieved via intramolecular Friedel-Crafts acylation of a suitable precursor like 3-(4-chlorophenyl)propionic acid, is critical for achieving high efficiency. Research and process development efforts focus on several key parameters to enhance reaction outcomes.

Reaction Conditions: Temperature control is a critical factor influencing the regioselectivity and yield of the cyclization step. For analogous compounds like 6-fluoro-1-indanone, maintaining a temperature range of 0–20°C maximizes the formation of the desired regioisomer. Higher temperatures can lead to a decrease in selectivity. In the synthesis of 5-chloro-1-indanone from 3-chlorobenzaldehyde and propionic acid, reaction temperatures for the initial step can range from 20-150°C, while the subsequent cyclization is performed at -10 to 80°C. google.com The optimization of these temperature profiles is essential for large-scale production to ensure consistent product quality and minimize impurity formation.

The table below summarizes key parameters and their effects on the synthesis of chloro-indanones, providing insights applicable to the optimization of this compound production.

| Parameter | Variation | Effect on Reaction | Source |

| Catalyst | Chlorosulfonic Acid | Efficient for cyclization of electron-deficient arenes. | researchgate.net |

| Phase Transfer Catalyst | Improves selectivity and reduces side reactions in Friedel-Crafts cyclization. | google.com | |

| Zinc Chloride (ZnCl₂) | Used as a catalyst in Friedel-Crafts acylation. | google.com | |

| Temperature | 0–20°C | Maximizes regioselectivity for the 6-substituted isomer in a similar synthesis. | |

| 30–60°C | Reduces regioselectivity. | ||

| Solvent | Chlorosulfonic Acid | Can act as both reagent and solvent. | researchgate.net |

| Methylene (B1212753) Chloride | Used as an organic solvent in the cyclization step. | google.com |

Scale-up Considerations

Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale introduces several challenges that must be addressed to ensure a safe, reproducible, and economically viable process.

Mixing and Heat Transfer: Friedel-Crafts acylations are often highly exothermic. Ensuring adequate mixing and efficient heat transfer is crucial during scale-up to maintain precise temperature control, prevent runaway reactions, and minimize the formation of impurities. scale-up.com The transition from a small laboratory flask to a large industrial reactor changes the surface-area-to-volume ratio, making heat dissipation more challenging.

Process Safety and Environmental Concerns: The use of strong acids like sulfuric acid or large quantities of Lewis acids like AlCl₃ in traditional methods poses significant environmental and safety risks. google.com These reagents can generate large volumes of corrosive and hazardous wastewater, making their disposal costly and subject to strict environmental regulations. google.comgoogle.com Developing processes that use more environmentally benign catalysts or allow for catalyst recovery and reuse is a key objective in modern chemical manufacturing. researchgate.net For instance, developing a process that avoids strong acids can mitigate the environmental pollution associated with their use. google.com

Impurity Profile and Purification: Maintaining a consistent impurity profile is a major consideration during scale-up. Minor side reactions that are insignificant at the lab scale can lead to substantial amounts of impurities in large batches, complicating purification and potentially impacting the final product quality. The development of robust processes that are not reliant on chromatographic purification is often a goal for multi-kilogram synthesis, as chromatography is generally not practical for large-scale production. acs.org

Raw Material and Process Complexity: The choice of starting materials and the number of synthetic steps are critical for cost-effectiveness in industrial production. Synthetic routes with many complex steps are often difficult to implement on a large scale from a cost perspective. google.com A practical industrial process favors readily available raw materials and a streamlined synthetic sequence to maximize throughput and minimize operational complexity. google.com

The table below outlines significant challenges encountered during the scale-up of indanone synthesis.

| Scale-Up Challenge | Description | Potential Mitigation Strategy | Source |

| Heat Management | Exothermic reactions can be difficult to control in large reactors due to a lower surface-area-to-volume ratio. | Use of specialized reactors with efficient cooling systems; controlled addition of reagents. | scale-up.com |

| Waste Generation | Use of stoichiometric amounts of strong acids or Lewis acids generates significant acidic wastewater. | Develop catalytic processes; use recyclable catalysts; select environmentally benign reagents. | google.comgoogle.com |

| Competing Reactions | Side reactions that are minor in the lab can become significant on a larger scale, reducing yield and purity. | Rigorous optimization of reaction conditions (temperature, concentration, catalyst loading). | researchgate.netscale-up.com |

| Process Robustness | Ensuring consistent yield and quality across different batches and scales. | Develop detailed process understanding and define critical process parameters. | acs.org |

| Cost-Effectiveness | Complex, multi-step syntheses with expensive reagents are often not viable for industrial production. | Select economical starting materials and design convergent, efficient synthetic routes. | google.comgoogle.com |

Chemical Reactivity and Mechanistic Studies of 6 Chloro 1 Indanone

Reactions Involving the Carbonyl Functionality of 6-Chloro-1-indanone

The carbonyl group is a primary site for chemical reactions, readily undergoing additions and enabling rearrangements of the bicyclic core.

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by various nucleophiles. A notable example is the Knoevenagel condensation, a base-catalyzed reaction between a ketone and a compound with an active methylene (B1212753) group. For instance, this compound can react with aldehydes, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695). rasayanjournal.co.inresearchgate.net This reaction typically proceeds by deprotonation of the α-carbon of the indanone, which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration yields a condensed product, such as an aryl pyrazole-indanone hybrid. rasayanjournal.co.inresearchgate.net This type of condensation is significant for creating more complex molecular architectures from the relatively simple indanone core. rasayanjournal.co.in

The indanone framework can undergo structural reorganization, most notably through ring expansion reactions. A significant method involves the rhodium-catalyzed insertion of a two-carbon unit into the C1-C2 bond of the indanone. Research has demonstrated that this compound can be effectively converted into 8-chloro-2,3,4,5-tetrahydro-1H-benzo[a]cyclohepten-1-one through a rhodium-catalyzed reaction with ethylene (B1197577). nih.gov This process, which proceeds via a "cut-insert-sew" mechanism involving C-C bond activation, is tolerant of various functional groups, including halogens. nih.govrsc.org

The reaction typically employs a catalyst system such as [Rh(C2H4)2Cl]2 with a ligand like 1,3-bis(2,4,6-trimethylphenyl)imidazole-2-ylidene (IMes) and a directing group. nih.govrsc.org Similarly, internal alkynes can be used in place of ethylene to generate highly decorated benzocycloheptenones. rsc.orgchemrxiv.orgresearchgate.net These transition-metal-catalyzed ring expansions provide a direct route to seven-membered cyclic ketones, which are valuable intermediates for bioactive compounds but are otherwise challenging to synthesize. nih.gov

Nucleophilic Additions and Condensation Reactions

Transformations Mediated by the Chloro Substituent on the Indanone Framework

The chlorine atom on the benzene (B151609) ring serves as a handle for further functionalization through substitution or cross-coupling reactions.

While aryl halides are generally resistant to nucleophilic substitution, the reaction can proceed under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgpressbooks.pub In this compound, the electron-withdrawing carbonyl group is positioned para to the chloro substituent. This positioning activates the C-Cl bond toward nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgpressbooks.pub Consequently, the chlorine atom can be displaced by nucleophiles such as amines or alkoxides, providing a pathway to introduce new functional groups onto the aromatic portion of the molecule. vulcanchem.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-Cl bond of this compound can serve as an electrophilic partner in these transformations. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a prominent example. wikipedia.orgfishersci.es While bromo- and iodo-derivatives are more reactive, advancements in catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have enabled the efficient use of less reactive aryl chlorides. researchgate.net Studies on the analogous 5-bromo-1-indanone (B130187) have shown excellent yields in Suzuki reactions with various phenylboronic acids, demonstrating the utility of this method for functionalizing the indanone core. researchgate.net

The Heck reaction, which couples an organohalide with an alkene, is another viable strategy. chemie-brunschwig.ch Research involving palladium-catalyzed reactions with various aryl chlorides has shown that these substrates can be effectively used in olefination and subsequent annulation cascades, highlighting the potential for similar transformations with this compound. chemie-brunschwig.chliv.ac.uk

Table 1: Summary of Selected Reactions on the this compound Framework

| Reaction Type | Section | Substrate | Reagents | Product | Purpose |

|---|---|---|---|---|---|

| Knoevenagel Condensation | 3.1.1 | This compound | Aryl aldehyde, NaOH, Ethanol | 2-Aryl-6-chloro-inden-1-one | C-C bond formation at α-position |

| Ring Expansion | 3.1.2 | This compound | Ethylene, Rh-catalyst, Ligand | 8-Chloro-benzo[a]cyclohepten-1-one | Synthesis of 7-membered rings |

| Nucleophilic Aromatic Substitution | 3.2.1 | This compound | Amines or Alkoxides | 6-Amino/Alkoxy-1-indanone | C-Cl bond substitution |

| Suzuki-Miyaura Coupling | 3.2.2 | This compound | Arylboronic acid, Pd-catalyst, Base | 6-Aryl-1-indanone | C-C bond formation at C6 |

Nucleophilic Aromatic Substitution Pathways

Intramolecular Cyclizations and Annulations within this compound Systems

The this compound scaffold is a versatile precursor for constructing more complex fused-ring and spirocyclic systems through intramolecular reactions. While intramolecular Friedel-Crafts acylation is a common method to form the indanone ring itself from precursors like 3-arylpropionic acids, nih.govbeilstein-journals.orgresearchgate.netresearchgate.netmdpi.com the existing indanone can be further elaborated.

For instance, derivatives of 1-indanone (B140024) can undergo intramolecular cyclization to build new rings. Research has shown that alkylated indanones can be subjected to cobalt-catalyzed intramolecular C(sp³)–H bond activation to afford fused tricarbocyclic compounds. rsc.org This suggests a strategy where this compound could first be functionalized at the C2 position with a suitable tether, followed by a transition-metal-catalyzed or base-mediated intramolecular cyclization to form a new annulated ring system. Such annulation strategies are critical in the target-oriented synthesis of novel carbo- and heterocyclic compounds. rsc.org

Detailed Mechanistic Investigations of this compound Reactivity

The reactivity of this compound is governed by the interplay of its constituent functional groups: the ketone, the activated methylene protons adjacent to the carbonyl group, and the electron-withdrawing chloro-substituent on the aromatic ring. Mechanistic studies, both experimental and computational, have shed light on the pathways through which this versatile building block participates in a variety of chemical transformations. These investigations are crucial for optimizing reaction conditions and designing novel synthetic routes toward complex molecular architectures.

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Transition metals, particularly palladium, rhodium, and copper, have been instrumental in developing novel cyclization and annulation reactions involving the 1-indanone scaffold. Mechanistic inquiries into these processes reveal intricate catalytic cycles and reactive intermediates.

A rhodium-catalyzed direct insertion of ethylene into the C-C bond of 1-indanones represents a modern approach to synthesizing seven-membered cyclic ketones. nih.gov This two-carbon ring expansion strategy has been successfully applied to this compound. nih.gov The proposed "cut-insert-sew" mechanism involves the direct insertion of ethylene into the relatively unstrained C-C bond of the indanone. rsc.org

Palladium-catalyzed reactions are also prominent in the functionalization of indanone precursors. One such method is the intramolecular acylcyanation of alkenes using α-iminonitriles to yield highly functionalized indanones. rsc.org The reaction tolerates electron-withdrawing groups, such as the chloro group on the aromatic ring. The proposed mechanism proceeds through several key steps:

Oxidative Addition: The palladium(0) catalyst, typically Pd(PPh₃)₄, undergoes oxidative addition into the C-CN bond of the α-iminonitrile.

Migratory Insertion: The internal olefin coordinates to the resulting Pd(II) complex, followed by migratory insertion to form a new C-C bond.

Reductive Elimination: The cycle concludes with reductive elimination, which forges the final product and regenerates the Pd(0) catalyst. rsc.org

Another palladium-catalyzed cascade involves an olefination followed by an ethylene glycol-promoted aldol-type annulation to form multisubstituted 1-indanones. liv.ac.uk While this method synthesizes a chloro-indanone rather than using this compound as a starting material, its mechanism provides insight into the reactivity of the indanone system. A Heck reaction first installs an enol ether functionality, which then undergoes an intramolecular aldol-type cyclization with the adjacent carbonyl group to form the indanone ring. liv.ac.uk The table below summarizes the synthesis of 6-chloro-3-hydroxy-1-indanone via this cascade.

| Starting Material | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2,4-Dichlorobenzaldehyde | Pd(OAc)₂ / 4-MeO-dppp | Ethylene Glycol (EG) | 145 °C | 50% |

Radical-Mediated Cyclizations

Radical reactions offer alternative pathways for constructing complex indanone frameworks. A copper-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes utilizes Togni's reagent as both a radical initiator and a trifluoromethyl source. frontiersin.org This method has been used to synthesize a 6-chloro-substituted indanone derivative. The proposed mechanistic pathway involves a radical cascade:

A trifluoromethyl radical is generated from Togni's reagent.

The radical adds to the double bond of the 1,6-enyne.

This is followed by a 5-exo-dig radical cyclization onto the alkyne.

Subsequent oxidation and nucleophilic addition of cyanide complete the formation of the trifluoromethylated indanone framework. frontiersin.orgresearchgate.net

Base-Catalyzed Reactions and Carbanion Intermediates

The protons on the carbon atom alpha to the carbonyl group (C2) of this compound are acidic and can be removed by a base to form a carbanion (enolate). This nucleophilic intermediate is central to many classical carbon-carbon bond-forming reactions.

A plausible mechanism for the reaction of a 1-indanone with an alkyne in the presence of a base like sodium hydride (NaH) involves the initial generation of the indanone carbanion. rsc.org This carbanion then acts as a nucleophile, attacking the alkyne to produce an intermediate that undergoes intramolecular nucleophilic addition. A subsequent retro-aldol reaction can lead to the final annulated product. rsc.org

Computational and Spectroscopic Insights

Modern mechanistic studies frequently employ computational methods, such as Density Functional Theory (DFT), to complement experimental findings. DFT calculations can model molecular structures, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) surfaces. dntb.gov.uanih.govrjptonline.org For a molecule like this compound, these studies can predict sites of electrophilic and nucleophilic attack, rationalize the effects of the chloro-substituent on reactivity, and calculate the energies of transition states and intermediates to support a proposed reaction pathway. researchgate.net For instance, the electron-withdrawing nature of the chlorine atom is expected to increase the electrophilicity of the carbonyl carbon and influence the regioselectivity of reactions on the aromatic ring.

Spectroscopic analysis of reaction intermediates, where possible, provides direct evidence for proposed mechanisms. Techniques such as UV-vis, IR, and NMR spectroscopy can be used to identify transient species formed during a reaction, confirming their role in the mechanistic pathway. researchgate.net

Derivatization and Analogue Synthesis of 6 Chloro 1 Indanone

Synthesis of Novel Substituted 6-Chloro-1-indanone Derivatives

The synthesis of novel derivatives often involves reactions at the active methylene (B1212753) group (C2) or the carbonyl group of the this compound core. These modifications are crucial for developing new compounds with tailored properties.

One common approach is the Knoevenagel condensation, which involves the reaction of this compound with various aldehydes. For instance, condensation with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695) leads to the formation of (2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-6-chloro-2,3-dihydro-1H-inden-1-one. rasayanjournal.co.inresearchgate.net This reaction is typically carried out at room temperature and yields the desired product in good to excellent yields. rasayanjournal.co.in

Another strategy involves the introduction of substituents at the C2 position. For example, α-chlorination of an indanone can be achieved using trichloroisocyanuric acid (TCCA) under mechanochemical ball-milling conditions. rsc.org The resulting α-chloroindanone is a versatile intermediate that can be further reacted with nucleophiles like thiourea (B124793) to form fused heterocycles. rsc.org

Furthermore, 2-benzylidene-1-indanone (B110557) derivatives can be synthesized and subsequently used to create more complex structures. These derivatives can react with compounds like 6-amino-1,3-dimethylpyrimidine in the presence of an acid catalyst to form polyheterocyclic compounds. rsc.org

The following table summarizes some examples of substituted this compound derivatives and their synthetic methods.

| Derivative Name | Starting Materials | Reaction Type | Reference |

| (2E)-2-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-6-chloro-2,3-dihydro-1H-inden-1-one | This compound, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Knoevenagel Condensation | rasayanjournal.co.inresearchgate.net |

| α-Chloro-6-chloro-1-indanone | This compound, Trichloroisocyanuric acid (TCCA) | α-Chlorination | rsc.org |

| Polyheterocyclic compounds | 2-Arylidene-6-chloro-1-indanone, 6-Amino-1,3-dimethylpyrimidine | Condensation/Cyclization | rsc.org |

Construction of Fused and Spirocyclic Frameworks Incorporating the this compound Moiety

The rigid structure of this compound makes it an excellent starting point for the synthesis of fused and spirocyclic compounds, which are of significant interest in medicinal chemistry due to their three-dimensional nature. rsc.org

Fused Frameworks:

Fused heterocyclic systems can be constructed from this compound through various annulation strategies. rsc.org For example, the reaction of 2-isothiocyanato-1-indanones with 2-hydroxyaryl-α-amido sulfones can lead to the formation of bridged fused heterocyclic products through an intramolecular O-cyclization reaction. rsc.org

Rhodium-catalyzed C–C activation allows for the insertion of ethylene (B1197577) into the C–C bond of 1-indanones, leading to the formation of benzocycloheptenone skeletons in a two-carbon ring-expansion reaction. rsc.org This method is chemoselective and provides a direct route to fused medium-ring systems. rsc.org

Spirocyclic Frameworks:

Spirocyclic compounds containing the this compound moiety can be synthesized through reactions that create a spiro center at the C2 position of the indanone ring. A notable example is the hetero-Diels-Alder reaction between indane-1,3-dione (a related indanone structure) and 3-vinyl-2H-chromenes, which yields spiro indanone fused pyrano[3,2-c]chromene frameworks. nih.govrsc.org This reaction is highly regioselective and diastereoselective. nih.govrsc.org

Organocatalytic multicomponent cascade reactions have also been employed to create complex oxa-spirocyclic indanone derivatives. thieme-connect.com These reactions can generate multiple stereogenic centers with high enantioselectivity. thieme-connect.com

The table below provides examples of fused and spirocyclic frameworks derived from indanone structures.

| Framework Type | Synthetic Approach | Key Reagents/Catalysts | Reference |

| Fused Benzocycloheptenone | Rhodium-catalyzed ring expansion | [Rh(C2H4)2Cl]2, IMes, TsOH·H2O | rsc.org |

| Fused Bridged Heterocycles | Intramolecular O-cyclization | Organocatalyst | rsc.org |

| Spiro-indanone pyrano[3,2-c]chromenes | Hetero-Diels-Alder reaction | Toluene, 4 Å MS | nih.govrsc.org |

| Oxa-spirocyclic Indanones | Organocatalytic Michael–Henry-acetalization cascade | Organocatalyst (e.g., quinine (B1679958) derivative) | thieme-connect.com |

Design and Synthesis of Hybrid Molecules for Targeted Biological Activities

Hybrid molecules that combine the this compound scaffold with other pharmacologically active heterocyclic rings are designed to create novel compounds with potentially enhanced or synergistic biological activities. rasayanjournal.co.in

A significant class of hybrid molecules are the pyrazole-indanone hybrids. These are typically synthesized via a Knoevenagel condensation between a substituted 1-indanone (B140024) and a pyrazole-4-carbaldehyde. rasayanjournal.co.inresearchgate.net For instance, a series of aryl pyrazole-indanone hybrids were synthesized by reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with various 1-indanones, including this compound, in the presence of sodium hydroxide in ethanol at room temperature. rasayanjournal.co.inresearchgate.net This method provides a straightforward route to these hybrid compounds, which have been evaluated for their potential anticancer and antimicrobial properties. rasayanjournal.co.inresearchgate.net

The general synthetic scheme involves the following steps:

Preparation of the precursor 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde through Vilsmeyer-Haack formylation of 3-methyl-1-phenyl-2-pyrazolin-5-one. rasayanjournal.co.in

Knoevenagel condensation of the pyrazole (B372694) aldehyde with a substituted 1-indanone in a basic medium. rasayanjournal.co.in

Beyond pyrazoles, this compound can be fused with a variety of other heterocyclic rings to generate novel analogues. These syntheses often leverage the reactivity of the indanone core to build complex polycyclic systems.

For example, indanone derivatives can be coupled with pyridine (B92270) moieties to create potential antimicrobial agents. innovareacademics.in The synthesis of indeno-fused pyridopyrimidine scaffolds has been achieved by reacting 2-arylidene-1-indanones with 6-aminopyrimidines. rsc.org

Furthermore, the intramolecular Friedel-Crafts acylation is a key reaction for synthesizing fused heterocyclic compounds. For instance, SeO2/FeCl3 promoted intramolecular Friedel-Crafts acylation can be used to produce indanone-fused systems. researchgate.net

The development of these hybrid and fused systems highlights the versatility of this compound as a scaffold in medicinal chemistry for the generation of structurally diverse molecules with potential therapeutic applications.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Analysis of 6-Chloro-1-indanone and its Derivatives

Spectroscopy is a fundamental tool for probing the molecular structure of this compound. Each method offers unique information, and together they allow for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the seven hydrogen atoms in the molecule. The two methylene (B1212753) groups (-CH₂-) in the cyclopentanone (B42830) ring are anticipated to appear as two triplets in the aliphatic region of the spectrum. The three protons on the aromatic ring should present a more complex splitting pattern due to their coupling relationships, providing key information about the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by identifying each unique carbon environment. For this compound, nine distinct signals are expected. The carbonyl carbon (C=O) typically appears significantly downfield (>190 ppm). oregonstate.edu The six aromatic carbons will resonate in the 120-155 ppm range, with the carbon atom bonded to the chlorine showing a characteristic shift. oregonstate.eduutah.edu The two aliphatic carbons of the cyclopentanone ring will appear in the upfield region of the spectrum. oregonstate.edu Analysis of ¹³C NMR data for related indanone derivatives helps in the precise assignment of these signals. utah.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

| ¹H | ~ 2.7 - 3.2 | Aliphatic protons (CH₂) as two triplets |

| ¹H | ~ 7.2 - 7.8 | Aromatic protons with complex splitting |

| ¹³C | > 190 | Carbonyl carbon (C=O) |

| ¹³C | ~ 120 - 155 | Aromatic carbons (C-Cl, C-H, Quaternary C) |

| ¹³C | ~ 25 - 40 | Aliphatic carbons (CH₂) |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within the this compound molecule by probing their characteristic vibrational frequencies. specac.com

The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch, typically found around 1700-1725 cm⁻¹. libretexts.orgsavemyexams.com Other key absorptions include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: Found just below 3000 cm⁻¹. libretexts.org

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region. libretexts.org

C-Cl stretching: A strong band typically observed in the 600-800 cm⁻¹ range. savemyexams.com

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks unique to the molecule, arising from various bending and stretching vibrations. savemyexams.com Vibrational analyses of related halo-indanones, often supported by Density Functional Theory (DFT) calculations, provide a basis for the precise assignment of these bands. sci-hub.sesigmaaldrich.cn

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | ~1700 - 1725 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | ~3000 - 3100 | Medium |

| Aliphatic Chains | C-H Stretch | ~2850 - 3000 | Strong |

| Aromatic Ring | C=C Stretch | ~1400 - 1600 | Medium-Weak |

| Haloalkane | C-Cl Stretch | ~600 - 800 | Strong |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. azooptics.com The absorption pattern is dictated by the chromophores present in the molecule. In this compound, the main chromophores are the benzene (B151609) ring and the carbonyl group.

The spectrum is expected to show absorptions arising from two primary types of electronic transitions:

π→π* transitions: Associated with the aromatic system, these are typically high-intensity absorptions. azooptics.com

n→π* transitions: Associated with the non-bonding electrons of the carbonyl oxygen, these are typically weaker absorptions occurring at a longer wavelength. azooptics.com

The presence of the chlorine atom (an auxochrome) and the conjugation of the carbonyl group with the benzene ring influence the position and intensity of the absorption maxima (λmax). msu.edu Increased conjugation in related systems is known to shift the λmax to longer wavelengths. youtube.com

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization. nih.gov

For this compound (molecular weight ~166.60 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 166. nih.gov A key feature would be the presence of an M+2 peak at m/z 168 with an intensity of about one-third that of the M⁺ peak, which is the characteristic isotopic signature of a single chlorine atom.

Common fragmentation pathways for ketones and aromatic compounds would be expected:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group. A prominent fragmentation for ketones is the loss of a neutral carbon monoxide (CO) molecule, which would lead to a fragment ion at m/z 138. libretexts.org

Loss of Chlorine: Cleavage of the C-Cl bond could result in the loss of a chlorine radical, producing a fragment at m/z 131.

McLafferty Rearrangement: While common for linear ketones, this rearrangement is less likely in a rigid cyclic system like indanone. libretexts.org

Studies on related indanone derivatives confirm that fragmentation patterns can be used to unequivocally identify substituents on the aromatic ring. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion | Description |

| 166 / 168 | [C₉H₇ClO]⁺ | Molecular ion peak (M⁺ and M+2) in ~3:1 ratio |

| 138 / 140 | [C₈H₇Cl]⁺ | Loss of carbon monoxide (CO) |

| 131 | [C₉H₇O]⁺ | Loss of chlorine radical (Cl•) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

X-ray Crystallographic Analysis of this compound and Related Compounds

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined and shows that the compound crystallizes in the monoclinic space group P2₁/c. nih.gov The analysis reveals that the non-H-atom framework of the molecule is nearly planar. A comparison of its crystal structure with that of its analog, 6-bromoindan-1-one, shows that despite their similar molecular structures, they are not isomorphous and exhibit different packing motifs. scirp.orgnih.gov

The C=O bond length in 6-chloroindan-1-one is 1.2200 (12) Å, and the aryl C-Cl bond length is 1.7435 (11) Å. These values are similar to those found in other simple aryl-halide-substituted 1-indanones.

Table 4: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Formula | C₉H₇ClO | scirp.orgnih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 2₁/c 1 | nih.gov |

| a (Å) | 16.319 | nih.gov |

| b (Å) | 6.024 | nih.gov |

| c (Å) | 7.745 | nih.gov |

| β (°) | 99.524 | nih.gov |

| Z | 4 | nih.gov |

The supramolecular architecture of crystalline this compound is dictated by specific intermolecular interactions. The molecules pack together via a series of C—H⋯O interactions, forming a sheet structure. ajol.info This arrangement results in a distinctive herringbone packing motif. scirp.orgnih.gov

Notably, unlike its bromo- and other halo-indanone analogs, the crystal structure of this compound does not feature offset face-to-face π-stacking interactions. scirp.orgnih.gov The dominant forces governing the crystal packing are the weaker C—H⋯O hydrogen bonds, which link the molecules into a cohesive three-dimensional network. scirp.orgajol.info

Conformational Preferences in the Solid State

The three-dimensional structure and intermolecular interactions of this compound in the solid state have been meticulously characterized using single-crystal X-ray diffraction. iucr.orgnih.gov These studies provide critical insights into the molecule's packing arrangement and the non-covalent forces that govern its crystal lattice.

Research by Caruso, Blair, and Tanski revealed that this compound crystallizes in the monoclinic crystal system with the space group P2₁/c. iucr.orgnih.gov Unlike its analog, 6-bromoindan-1-one, which exhibits a variety of interactions including π-stacking, the crystal structure of this compound is primarily defined by a network of C—H⋯O hydrogen bonds. iucr.orgnih.govresearchgate.net These interactions create a distinct herringbone packing motif, where molecules are arranged in a sheet-like structure. iucr.orgresearchgate.net

The molecular structure is nearly planar, and the key bond lengths are consistent with those of similar compounds. The aryl C—Cl bond length is 1.7435 (11) Å, which is comparable to that in 5-chloroindan-1-one. researchgate.net The carbonyl C=O bond length is 1.2200 (12) Å, a value similar to that found in the parent 1-indanone (B140024) and other halogen-substituted indanones. researchgate.net The absence of π-stacking interactions in the crystal packing of this compound, in contrast to its bromo counterpart, highlights how a single halogen substitution can significantly alter the intermolecular packing motifs in the solid state. iucr.orgnih.gov

Table 1: Crystallographic Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₇ClO |

| Formula Weight | 166.60 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 16.319 |

| b (Å) | 6.024 |

| c (Å) | 7.745 |

| α (°) | 90 |

| β (°) | 99.524 |

| γ (°) | 90 |

| Volume (ų) | 750.7 |

| Z | 4 |

| Residual Factor | 0.0317 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on 6-Chloro-1-indanone Systems

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular properties that can be difficult to measure experimentally.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. For systems related to indanone, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, are utilized to optimize the molecular geometry and determine structural parameters like bond lengths and angles. rjptonline.orgdntb.gov.ua This method is also applied to calculate vibrational frequencies, which can be compared with experimental data from IR and Raman spectroscopy to validate the theoretical model. acs.org

In studies of similar molecules, such as 5-chloro-1-indanone (B154136), DFT has been used alongside experimental techniques like X-ray diffraction and vibrational spectroscopy to analyze crystalline structures and intermolecular forces. acs.org Such theoretical calculations are crucial for confirming experimental findings and providing a deeper understanding of the molecule's fundamental properties. researchgate.net The application of DFT extends to predicting reactivity, where computed parameters can elucidate the most likely sites for chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis for predicting chemical reactivity. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability and chemical reactivity. rjptonline.orgdntb.gov.ua

For indanone derivatives and related heterocyclic compounds, FMO analysis is typically performed using results from DFT calculations. rjptonline.orgdntb.gov.uarjptonline.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. The analysis of these orbitals helps in understanding the sites for electrophilic and nucleophilic attacks, providing valuable predictions for synthetic chemistry. rjptonline.org

| Parameter | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Regions of high HOMO density are prone to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Regions of high LUMO density are prone to nucleophilic attack. |

| Energy Gap (E_gap) | The energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and lower kinetic stability. A larger gap implies greater stability. |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net This technique provides detailed information on the dynamic behavior of molecules, including conformational changes and interactions with their environment, such as solvents. researchgate.net For indanone derivatives, MD simulations can model how the molecule behaves in different solvents, predicting its stability and conformational flexibility. These simulations are particularly useful for understanding guest-host interactions, for example, how an indanone derivative might fit into the cavity of a host molecule like a cyclodextrin. researchgate.net By simulating these complex systems, researchers can gain a comprehensive model of molecular recognition phenomena that may not be fully accessible through experimental means alone. researchgate.net

In Silico Screening and Molecular Docking Studies of this compound Derivatives

In silico screening and molecular docking are powerful computational techniques used in drug discovery to predict the binding of a small molecule (a ligand) to the active site of a target protein. acs.orgresearchgate.net For derivatives of indanone, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes. acs.orgresearchgate.netnih.gov The process involves computationally placing the indanone derivative into the three-dimensional structure of a protein's binding site to calculate its binding affinity and analyze its potential interactions. acs.org These studies help to identify key binding modes and interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's affinity for the target. The results of molecular docking can guide the design and synthesis of new analogues with improved activity and selectivity, prioritizing the most promising candidates for further experimental testing. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are modeling approaches used to correlate the chemical structure of compounds with their biological activities. biointerfaceresearch.comresearchgate.net SAR studies on indanone analogues would involve qualitatively assessing how modifications to the molecular structure, such as altering the position of the chloro substituent or adding other functional groups, impact their biological effects. The chloro group, being electron-withdrawing, can significantly influence the electrophilicity and reactivity of the indanone ring system. chemimpex.com

QSAR modeling takes this a step further by creating mathematical equations that link quantitative molecular descriptors to activity. biointerfaceresearch.com These descriptors can represent various physicochemical properties, such as lipophilicity (e.g., LogP), electronic effects, and steric parameters. By developing robust QSAR models for a series of this compound analogues, it becomes possible to predict the activity of newly designed, unsynthesized compounds, thereby streamlining the process of lead optimization in drug discovery. biointerfaceresearch.comunicamp.br

| Descriptor Category | Example Descriptors | Relevance in QSAR |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describes the electronic aspects of the molecule, influencing electrostatic interactions and reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Defines the size and shape of the molecule, which is critical for fitting into a binding site. |

| Hydrophobic | LogP, Topological Polar Surface Area (TPSA) | Relates to the molecule's solubility and ability to cross biological membranes. |

| Topological | Connectivity indices, Wiener index | Numerical descriptors of molecular topology, capturing information about branching and structure. |

Research on Biological Activities and Therapeutic Potential

Anticancer and Antitumor Research on 6-Chloro-1-indanone Derivatives

Derivatives of this compound have emerged as a promising class of compounds in anticancer research. beilstein-journals.org Studies have demonstrated their potential to inhibit the growth of various cancer cell lines, with some derivatives showing significant cytotoxic effects. smolecule.com The exploration of these compounds has opened new avenues for the development of novel chemotherapeutic agents.

Evaluation of Cytotoxic Effects and Apoptosis Induction Mechanisms

Recent studies have focused on the synthesis of arylidene indanones derived from this compound and their evaluation against human cancer cell lines. For instance, certain derivatives have exhibited potent cytotoxic effects against human lung adenocarcinoma (A549) and pancreatic ductal carcinoma (PANC-1) cells, with some showing greater potency than the standard chemotherapy drug, cisplatin. The mechanism of action for these compounds often involves the induction of apoptosis, a process of programmed cell death.

One of the key findings is that these derivatives can trigger apoptosis through caspase-independent pathways. This is significant as it suggests a potential mechanism to overcome resistance to conventional chemotherapy that relies on caspase-dependent apoptosis. The induction of apoptosis by these compounds has been associated with an increase in intracellular calcium levels, a critical factor in initiating the apoptotic cascade.

Furthermore, the cytotoxic effects of some this compound derivatives are linked to the inhibition of cell cycle progression. cimap.res.in By arresting the cell cycle at specific phases, such as the G2/M phase, these compounds prevent cancer cells from dividing and proliferating. cimap.res.intandfonline.com This multifaceted approach, combining cytotoxicity with apoptosis induction and cell cycle arrest, underscores the therapeutic potential of this compound derivatives in cancer treatment.

Table 1: Cytotoxic Activity of a this compound Derivative

| Compound | Cell Line | IC50 (µM) |

| Derivative A | A549 (Lung Cancer) | < 10 |

| Derivative B | PANC-1 (Pancreatic Cancer) | < 5 |

| Cisplatin (Control) | A549 (Lung Cancer) | ~10 |

| Cisplatin (Control) | PANC-1 (Pancreatic Cancer) | ~15 |

This table is for illustrative purposes and based on findings that certain derivatives showed greater potency than cisplatin.

Investigation of Molecular Targets and Signaling Pathways

The anticancer activity of this compound derivatives is underpinned by their interaction with specific molecular targets and modulation of key signaling pathways involved in cancer progression. researchgate.net Research has shown that these compounds can inhibit enzymes that are crucial for tumor growth and metastasis.

One significant molecular target identified is tubulin. cimap.res.in By inhibiting tubulin polymerization, these derivatives disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. cimap.res.intandfonline.com Another important area of investigation is the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers and implicated in inflammation-induced angiogenesis and tumor promotion. researchgate.net By targeting COX-2, this compound derivatives can suppress the production of prostaglandins (B1171923) and inhibit the oncogenic nuclear factor-κB (NF-κB) signaling pathway. researchgate.net

Furthermore, some derivatives have been found to inhibit cathepsins L and D, enzymes that play a role in cancer invasion and metastasis. The modulation of reactive oxygen species (ROS) and apoptotic pathways has also been identified as a mechanism underlying their anticancer effects. The ability of these compounds to interact with multiple targets highlights their potential as multi-targeted anticancer agents, which could be more effective and less prone to the development of drug resistance. mdpi.com

Antimicrobial and Antifungal Investigations of this compound Compounds

In addition to their anticancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents. beilstein-journals.orgresearchgate.net The core indanone structure, particularly when halogenated, has been a focus of research for developing new treatments against a range of pathogenic microorganisms. researchgate.net

Studies have shown that certain 6-cyano-1-indanone (B1311986) derivatives exhibit both antibacterial and antifungal properties. smolecule.com The introduction of different substituents on the indanone ring has been found to influence the antimicrobial activity, with some derivatives showing enhanced efficacy. researchgate.net For example, the presence of lipophilic alkoxy groups at the 5 and 6 positions of the indane ring has been shown to enhance biological activity. researchgate.net

The antibacterial activity of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria. researchgate.netrjptonline.org Similarly, their antifungal activity has been tested against various fungal strains, including Aspergillus niger and Penicillium notatum, suggesting a broad-spectrum antimicrobial potential. rjptonline.org Research in this area is ongoing, with the aim of identifying lead compounds for the development of new and effective antimicrobial drugs. researchgate.net

Anti-inflammatory and Analgesic Properties of this compound Analogues

The indanone scaffold is a key feature in several well-known anti-inflammatory drugs, and research has extended to explore the potential of this compound analogues in this therapeutic area. beilstein-journals.orgcore.ac.uk Various derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds demonstrating significant effects. researchgate.netajrconline.orgnih.gov

For example, 6-chloro-5-cyclohexyl-1-indancarboxylic acid, a derivative of the indanone core, was found to possess high levels of analgesic, anti-inflammatory, and antipyretic activities. core.ac.uk Another study described the synthesis of 6-chloro-5-(cyclopentylmethyl)indan-1-carboxylic acid, which exhibited good anti-inflammatory and analgesic properties. nih.gov

The mechanism of action for the anti-inflammatory effects of these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain. researchgate.net Some indanone derivatives have been shown to be effective inhibitors of COX-2. researchgate.net The development of this compound analogues as anti-inflammatory and analgesic agents continues to be an active area of research, with the goal of creating more potent and safer alternatives to existing nonsteroidal anti-inflammatory drugs (NSAIDs). core.ac.ukresearchgate.net

Studies in Neurological Disorders and Neurodegenerative Diseases

Derivatives of this compound have shown promise in the context of neurological disorders and neurodegenerative diseases. beilstein-journals.orgresearchgate.net The ability of these compounds to interact with various targets in the central nervous system has led to investigations into their potential as treatments for conditions such as Alzheimer's disease and Parkinson's disease, as well as for their anticonvulsant and anticholinergic activities. researchgate.netsmolecule.com

Anticonvulsant and Anticholinergic Activities

The 1-indanone (B140024) scaffold has been utilized in the synthesis of compounds with potential anticonvulsant and anticholinergic properties. smolecule.comiucr.orgchemicalbook.com Research has shown that certain derivatives of 5-chloro-1-indanone (B154136) can be used to prepare important biomedical compounds with these activities. iucr.orgchemicalbook.com Thiophene isosters of indanone have also been investigated, with some derivatives exhibiting anticonvulsant activity. olemiss.edu The exploration of these compounds could lead to the development of new therapeutic agents for epilepsy and other neurological conditions characterized by seizures.

Furthermore, the anticholinergic activity of some this compound derivatives suggests their potential use in treating a variety of conditions, including certain movement disorders and gastrointestinal issues. The ability to modulate cholinergic neurotransmission is a key aspect of their therapeutic potential in this area. smolecule.comiucr.orgchemicalbook.com

Potential for Alzheimer's Disease Treatment and Associated Mechanisms

Derivatives of 1-indanone are recognized for their potential in the development of pharmaceuticals for treating neurodegenerative diseases, including Alzheimer's disease. beilstein-journals.orgnih.gov The therapeutic strategy often revolves around the "cholinergic hypothesis," which links the cognitive decline in Alzheimer's to reduced levels of the neurotransmitter acetylcholine. dergipark.org.trmdpi.com A key approach, therefore, is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. dergipark.org.trmdpi.com

The indanone nucleus is a critical pharmacophore in this context, notably present in the FDA-approved Alzheimer's drug, Donepezil. researchgate.netresearchgate.net This structural component is understood to bind to the peripheral anionic site of the acetylcholinesterase enzyme. nih.gov Research has focused on designing and synthesizing novel indanone derivatives that can act as potent acetylcholinesterase inhibitors. researchgate.net For instance, certain 6-chloro-pyridonepezil derivatives have demonstrated significant inhibitory activity against human acetylcholinesterase (hAChE). rsc.org

Furthermore, studies have explored the development of multi-target-directed ligands based on the indanone structure. researchgate.net These compounds aim to address multiple pathological factors of Alzheimer's disease simultaneously. Research has shown that some indanone derivatives not only inhibit AChE but also hinder the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's, and can even promote the disassembly of existing Aβ oligomers. researchgate.net

Antiviral and Antimalarial Activities of this compound Derivatives

The 1-indanone scaffold has been a focal point in the search for new antiviral and antimalarial agents. beilstein-journals.orgnih.gov Extensive studies have highlighted the potential of 1-indanone derivatives as potent compounds against various viral and malarial pathogens. beilstein-journals.orgnih.gov

In the realm of antiviral research, derivatives have been synthesized and evaluated for their activity against a range of viruses. ajpsonline.comrasayanjournal.co.in For example, indole (B1671886) derivatives incorporating a quinoline (B57606) moiety have shown significant activity against the tobacco mosaic virus (TMV). researchgate.net Some of these compounds exhibited curative and protective activities superior to the commercial antiviral agent ningnanmycin. researchgate.net The mechanism of action for some of these derivatives is believed to involve strong binding affinity to the viral coat protein. researchgate.net

Regarding antimalarial activity, various derivatives of 1-indanone have been investigated. innovareacademics.inresearchgate.net For instance, (Z)-2-(2-chloro-3-quinolinylmethylene)-5,7-dimethoxyindanones have been synthesized and tested for their antimalarial properties. innovareacademics.in Other research has focused on nitroheteroarylmethylene-benzofuranone derivatives, which share structural similarities. nih.gov In one study, a (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone derivative displayed very high activity against a multidrug-resistant strain of Plasmodium falciparum. nih.gov The mechanism for some antimalarial compounds is thought to involve the inhibition of β-hematin formation, a crucial detoxification process for the malaria parasite. nih.gov

Role in Agrochemical Development, including Insecticides, Fungicides, and Herbicides

This compound and its derivatives play a notable role in the development of modern agrochemicals. chemimpex.com The inherent biological activity of the 1-indanone structure has been leveraged to create effective insecticides, fungicides, and herbicides. beilstein-journals.orgnih.gov The compound serves as a key intermediate in the synthesis of various pesticides designed to protect crops and improve yields. chemimpex.compmarketresearch.com

In the field of insecticides, indanone derivatives have shown promise. researchgate.netrasayanjournal.co.in Notably, the pesticide Indoxacarb, an oxadiazine insecticide effective against lepidopteran larvae, utilizes a derivative of 1-indanone in its synthesis. smolecule.com

The fungicidal and herbicidal potential of 1-indanone derivatives has also been a subject of research. beilstein-journals.orgrasayanjournal.co.in Pyrazole (B372694) derivatives, which are used as fungicides and herbicides, have been combined with the indanone structure to create hybrid molecules with potential agrochemical applications. rasayanjournal.co.in

Enzyme Inhibition Studies of this compound and its Analogues

The 1-indanone scaffold is a versatile platform for designing enzyme inhibitors with therapeutic potential. ajrconline.org Beyond acetylcholinesterase inhibition in Alzheimer's disease, derivatives of this compound have been studied for their inhibitory effects on other enzymes.

One area of focus is the inhibition of monoamine oxidase (MAO), particularly MAO-B, which is a target in the treatment of Parkinson's disease. researchgate.net Indanone derivatives have been identified as high-potency, reversible inhibitors of this enzyme. innovareacademics.in

Furthermore, indane sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), with some compounds showing selective activity against specific isoforms like CA IX, which is implicated in cancer. ajrconline.org Docking studies have been employed to understand the binding modes of these inhibitors within the active site of the enzyme. ajrconline.org

The inhibitory potential of indanone derivatives also extends to other enzyme families. For example, some indane-related compounds have been investigated as inhibitors of human aromatase, an enzyme involved in estrogen biosynthesis and a target in breast cancer therapy. ajrconline.org

Applications of 6 Chloro 1 Indanone As a Synthetic Intermediate

Precursor in Pharmaceutical Synthesis and Drug Discovery Efforts

The indanone structural motif is a privileged scaffold in medicinal chemistry, and 6-chloro-1-indanone serves as a key starting material for the synthesis of various pharmaceutical agents. researchgate.netguidechem.commdpi.com The presence of the chlorine atom and the ketone functional group allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures necessary for biological activity. chemimpex.com

Derivatives of 1-indanone (B140024) have been investigated for a wide array of therapeutic applications, including:

Anticancer agents: Certain indanone derivatives have shown cytotoxic effects against human cancer cell lines. researchgate.netresearchgate.net

Anti-inflammatory and analgesic drugs: The compound is a known intermediate in the synthesis of drugs with anti-inflammatory and pain-relieving properties. chemimpex.comguidechem.com

Antiviral and antibacterial compounds: Research has indicated the potential for halogenated indanones to exhibit significant activity against various bacterial strains. researchgate.netnih.gov

Neurological disorder treatments: Indanone derivatives are used in the development of drugs targeting conditions like Alzheimer's disease. researchgate.netguidechem.commdpi.com For instance, donepezil, a well-known drug for Alzheimer's treatment, contains an indanone moiety. researchgate.netguidechem.commdpi.com

Anticonvulsants and anticholinergics: 5-Chloro-1-indanone (B154136), a related compound, is an intermediate in the synthesis of anticonvulsant and anticholinergic drugs. smolecule.com

The ability to functionalize the this compound core through reactions like nucleophilic substitutions and cyclizations makes it a crucial component in drug discovery and development pipelines. chemimpex.com

Building Block for Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound and its isomers are important intermediates in the synthesis of agrochemicals. chemimpex.comguidechem.com The structural features of the molecule are leveraged to create effective pesticides and herbicides for crop protection and yield improvement. chemimpex.com For example, 5-chloro-1-indanone is a precursor for the insecticide indoxacarb. smolecule.com The pyrazole (B372694) ring, often found in potent fungicides and herbicides, can be combined with indanone structures to create new agrochemical candidates. researchgate.net

Utility in Material Science and Polymer Chemistry Applications

The unique chemical structure of this compound also lends itself to applications in material science. chemimpex.com It is explored in the development of novel materials, including polymers and coatings, where its incorporation can enhance material properties. chemimpex.com Indanone-related compounds have been utilized as ligands in olefin polymerization catalysts and as components of discotic liquid crystals. researchgate.netmdpi.com Furthermore, the development of fullerene/indene-based materials for organic photovoltaic applications highlights the versatility of the indene (B144670) scaffold, which is closely related to indanone.

Role in Dye and Pigment Production

This compound serves as an important intermediate in the manufacturing of dyes and pigments. chemimpex.comguidechem.com The chromophoric indanone system, when appropriately substituted, can form the basis of colored organic molecules. The reactivity of the indanone core allows for the attachment of various auxochromes and other functional groups to tune the color and properties of the resulting dyes. researchgate.net Indanone derivatives are listed as intermediates for dyes and pigments, underscoring their role in this industrial sector. cphi-online.com

Conclusion and Future Research Directions

Summary of Current Research Status on 6-Chloro-1-indanone

This compound is a halogenated indanone derivative that has garnered attention as a versatile intermediate in organic synthesis. chemimpex.com Its primary role is in the creation of more complex molecules with potential applications in pharmaceuticals and agrochemicals. chemimpex.com The indanone core, a fusion of a benzene (B151609) and cyclopentane (B165970) ring, is a recognized "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds. researchgate.net

Current research highlights the utility of this compound in synthesizing a variety of biologically active molecules. chemimpex.com For instance, it is a precursor in the synthesis of compounds with potential anti-inflammatory and analgesic properties. chemimpex.com The broader family of indanone derivatives has been investigated for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.net Specifically, halogenated indanones have demonstrated significant antimicrobial activity. While much of the research focuses on the derivatives of this compound, the parent compound's reactivity and stability make it a valuable starting material for creating diverse molecular architectures. chemimpex.com

Emerging Trends and Challenges in this compound Research

An emerging trend in the field is the development of more efficient and environmentally friendly synthetic methods for producing 1-indanone (B140024) derivatives. mdpi.com This includes the use of non-conventional techniques like microwave-assisted synthesis and ultrasound to drive reactions. mdpi.com Another significant trend is the focus on creating multifunctional drugs, where a single molecule exhibits activity against multiple targets. researchgate.net For example, research into indanone derivatives for Alzheimer's disease aims to develop compounds that not only inhibit acetylcholinesterase but also possess metal-chelating properties. researchgate.net

A key challenge lies in controlling the regioselectivity during the synthesis of substituted indanones. chinesechemsoc.org Depending on the reaction conditions and catalysts used, different isomers can be formed, which can be difficult to separate and may have different biological activities. chinesechemsoc.org Furthermore, while many indanone derivatives show promising in vitro activity, translating this to in vivo efficacy and ensuring favorable pharmacokinetic profiles remains a significant hurdle. researchgate.net

Prospective Avenues for Synthetic Innovation

Future synthetic innovations in the field of this compound are likely to focus on several key areas. One promising avenue is the development of novel catalytic systems for the synthesis and functionalization of the indanone scaffold. chinesechemsoc.org This includes the use of transition-metal catalysts to achieve highly selective C-C bond formations. chinesechemsoc.orgacs.org For example, catalyst-controlled carboacylation presents a method to produce either 2- or 3-substituted indanones with high regioselectivity. chinesechemsoc.org

Another area for innovation is the use of greener and more sustainable synthetic methodologies. mdpi.comnih.gov This involves exploring alternative solvents, reducing the number of synthetic steps, and utilizing more atom-economical reactions. mdpi.comnih.gov The development of one-pot syntheses for complex indanone derivatives is also a significant goal, as it can improve efficiency and reduce waste. mdpi.com Furthermore, the application of hypervalent iodine reagents in synthesis is an area of growing interest, offering unique chemical transformations. acs.org

Future Directions in Biological and Translational Research of this compound Analogues

The biological and translational research of this compound analogues is poised to expand into several exciting areas. A primary focus will likely be on the development of novel therapeutics for neurodegenerative diseases, particularly Alzheimer's disease. researchgate.netresearchgate.net Research will likely continue to explore the design of multi-target-directed ligands based on the indanone framework. researchgate.net

The anticancer potential of indanone derivatives also warrants further investigation. researchgate.net Future studies may focus on elucidating the specific mechanisms of action of these compounds and identifying novel molecular targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these analogues. researchgate.net

Furthermore, the antimicrobial properties of halogenated indanones suggest a potential role in combating infectious diseases. Future research could explore the development of new antimicrobial agents based on the this compound scaffold, particularly in the face of growing antibiotic resistance.

Finally, the application of this compound and its derivatives in agrochemicals, such as insecticides and fungicides, is an area with potential for growth. chemimpex.comqyresearch.comglobalinforesearch.comvaluates.com Research in this direction could lead to the development of more effective and environmentally benign crop protection agents. chemimpex.comvaluates.com

Q & A

Q. What gaps exist in understanding the environmental fate of this compound, and how can these be addressed experimentally?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報